{[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate
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Overview
Description
{[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazine ring and a triazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazole ring followed by the introduction of the pyrazine moiety. The final step involves the formation of the dihydrochloride salt and hydration.
Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with pyrazine derivatives.
Formation of the Dihydrochloride Salt and Hydration: The final compound is obtained by treating the intermediate with hydrochloric acid, followed by crystallization to obtain the dihydrochloride hydrate form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under controlled conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or triazole rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
{[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
{[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine: The non-hydrated form of the compound.
{[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine monohydrate: A similar compound with a different hydration state.
Uniqueness
The uniqueness of {[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate lies in its specific structure and hydration state, which may influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6.2ClH.H2O/c8-3-6-11-7(13-12-6)5-4-9-1-2-10-5;;;/h1-2,4H,3,8H2,(H,11,12,13);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNUINVKLHMKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=N2)CN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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